2-Amino-5-iodopyrimidine

Descripción

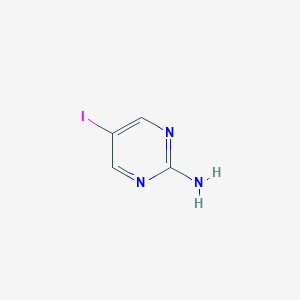

Structure

3D Structure

Propiedades

IUPAC Name |

5-iodopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFKCGZQRIIADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286903 | |

| Record name | 2-Amino-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-39-2 | |

| Record name | 5-Iodo-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 48224 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1445-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-iodopyrimidine

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-iodopyrimidine, a critical heterocyclic building block in modern medicinal chemistry and organic synthesis. Identified by its CAS Number 1445-39-2 , this compound serves as a versatile scaffold for the development of novel therapeutic agents.[1][2][3] This document details its physicochemical properties, provides an in-depth, field-tested synthesis protocol, explores its key chemical reactivities with mechanistic insights, and surveys its applications in drug discovery. Safety, handling, and storage protocols are also provided to ensure its effective and safe utilization in a research and development setting.

Core Identification and Physicochemical Properties

This compound is a substituted pyrimidine ring that is foundational to the synthesis of a wide array of biologically active molecules.[4] The strategic placement of the amino group at the 2-position and the iodine atom at the 5-position imparts unique reactivity, making it a prized intermediate for introducing the pyrimidine core into larger, more complex structures.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄IN₃ | [1][2][3][5][6] |

| Molecular Weight | 221.00 g/mol | [1][2][3][6][7] |

| Appearance | Cream to pale orange powder or flakes | [3][5] |

| Melting Point | 218-227 °C | [2][3][5] |

| Boiling Point (Predicted) | 364.9 ± 34.0 °C | [2] |

| Density (Predicted) | 2.204 ± 0.06 g/cm³ | [2] |

| SMILES String | Nc1ncc(I)cn1 | [3][5] |

| InChI Key | HAFKCGZQRIIADX-UHFFFAOYSA-N | [2][3][5] |

Synthesis Protocol: Iodination of 2-Aminopyrimidine

The most direct and industrially relevant synthesis of this compound involves the electrophilic iodination of the readily available starting material, 2-aminopyrimidine. The electron-donating amino group activates the pyrimidine ring, directing the substitution to the C5 position.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group at the C2 position is a strong activating group, increasing the electron density of the pyrimidine ring, particularly at the C5 position, making it susceptible to attack by an electrophilic iodine source. Reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly employed to generate the required electrophile (I+).

Detailed Step-by-Step Laboratory Protocol

This protocol is optimized for a laboratory scale synthesis yielding a high purity product.

Materials:

-

2-Aminopyrimidine

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and standard glassware for workup and filtration.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-aminopyrimidine (9.5 g, 100 mmol).

-

Dissolution: Add anhydrous DMF (100 mL) to the flask and stir the mixture until the 2-aminopyrimidine is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (23.6 g, 105 mmol, 1.05 eq) in anhydrous DMF (50 mL). Transfer this solution to a dropping funnel.

-

Reaction Execution: Add the NIS solution dropwise to the cooled 2-aminopyrimidine solution over a period of 60 minutes. Maintain the temperature at 0 °C throughout the addition. The causality for this slow, cooled addition is to control the exothermicity of the reaction and minimize the formation of di-iodinated byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (200 mL) to quench any unreacted NIS.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL). The bicarbonate wash is critical for removing any succinimide byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield this compound as a pale-yellow solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions and Applications

The synthetic utility of this compound stems from the reactivity of the C-I bond, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it an invaluable precursor in drug discovery programs.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The C5-iodine is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

-

Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) introduces diverse aromatic substituents at the 5-position. This is a cornerstone reaction for building molecular complexity.

-

Sonogashira Coupling: Coupling with a terminal alkyne provides access to 5-alkynyl-2-aminopyrimidines, which are important pharmacophores in many kinase inhibitors.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, linking various amine-containing fragments to the pyrimidine core.

Reaction Pathway: Suzuki Coupling

The diagram below outlines the catalytic cycle for a typical Suzuki coupling reaction involving this compound.

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as a hazardous substance.

Hazard Identification

Based on aggregated GHS data, the compound presents the following hazards:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the powder.[3][9]

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[8][9] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[9] Wash hands thoroughly after handling.[8]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

-

Light Sensitivity: Protect from light.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.[9]

Conclusion

This compound (CAS: 1445-39-2) is a cornerstone heterocyclic intermediate whose value in pharmaceutical and chemical research cannot be overstated. Its well-defined physicochemical properties and predictable reactivity in key transformations, particularly palladium-catalyzed cross-coupling reactions, provide a reliable and versatile platform for the synthesis of novel and complex molecular architectures. The protocols and data presented in this guide offer researchers a robust framework for the safe and effective use of this compound in their discovery and development endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. This compound 97 1445-39-2 [sigmaaldrich.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. B22705.14 [thermofisher.cn]

- 6. scbt.com [scbt.com]

- 7. This compound | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

physical properties of 2-Amino-5-iodopyrimidine

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-iodopyrimidine

Abstract

This technical guide provides a comprehensive overview of the core (CAS No. 1445-39-2), a key heterocyclic intermediate in pharmaceutical research and drug development. This document is intended for researchers, medicinal chemists, and formulation scientists. It consolidates known physical data, provides expert insights into its characterization, and details robust experimental protocols for its analysis. While specific experimental spectroscopic and solubility data are not widely published, this guide offers predicted characteristics based on analogous structures and foundational principles, alongside the methodologies required for their empirical determination.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent physical and chemical analysis. This compound is a substituted pyrimidine ring, a motif of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. The presence of an amino group at the 2-position and an iodine atom at the 5-position imparts specific electronic and steric properties that influence its reactivity, binding interactions, and physical behavior.

| Identifier | Value | Source |

| CAS Number | 1445-39-2 | [1][2] |

| IUPAC Name | 5-iodopyrimidin-2-amine | [2] |

| Molecular Formula | C₄H₄IN₃ | [1][3] |

| Molecular Weight | 221.00 g/mol | [1][3] |

| SMILES | NC1=NC=C(I)C=N1 | [1][4] |

| InChI Key | HAFKCGZQRIIADX-UHFFFAOYSA-N | [1] |

Core Physical and Crystallographic Properties

The physical state and thermal properties of an active pharmaceutical ingredient (API) are critical determinants of its handling, formulation, and bioavailability.

Summary of Physical Properties

| Property | Observation / Value | Source / Rationale |

| Appearance | Cream to pale orange or brown crystalline powder/flakes. | [1] |

| Melting Point | 218-227 °C | [5] |

| Solubility | Specific data not publicly available. Expected to be soluble in polar aprotic solvents like DMSO. | See Protocol 5.1 |

| LogP (Computed) | 0.6634 | [3] |

Crystallographic Data

The arrangement of molecules in a solid-state lattice dictates properties such as stability, dissolution rate, and hygroscopicity. For this compound, experimental crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC).[2] Researchers are encouraged to access this repository for detailed information on cell parameters, space group, and molecular packing. Analysis of the crystal structure can reveal key intermolecular interactions, such as hydrogen bonding between the amino groups and pyrimidine nitrogens, which are crucial for understanding its physical stability and potential for polymorphism.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While published spectra for this compound are scarce, we can predict the expected features based on its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The expected chemical shifts are highly dependent on the solvent used; Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, heterocyclic compounds.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

-

Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring are expected to appear as a singlet or two closely spaced singlets in the aromatic region, likely around δ 8.0-8.5 ppm . The electron-withdrawing nature of the adjacent nitrogen atoms and the iodine atom deshields these protons.

-

Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet. In DMSO, this peak is often observed between δ 6.5-7.5 ppm . Its chemical shift and broadness are influenced by hydrogen bonding and exchange rates.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

-

C2 (Amine-bearing): Expected around δ 160-165 ppm .

-

C4/C6 (Ring CH): Expected around δ 155-160 ppm .

-

C5 (Iodine-bearing): The carbon directly attached to iodine is expected at a significantly upfield position due to the "heavy atom effect," likely in the range of δ 70-80 ppm .

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The solid compound can be analyzed using a KBr pellet or Attenuated Total Reflectance (ATR).

Predicted Principal FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group / Vibration | Reference |

|---|---|---|---|

| 3450-3250 | N-H | Primary Amine (Asymmetric & Symmetric Stretch) | [4] |

| 3100-3000 | C-H | Aromatic C-H Stretch | [4] |

| 1680-1640 | C=N / C=C | Pyrimidine Ring Stretch | [4] |

| 1650-1580 | N-H | Primary Amine (Scissoring Bend) | [4] |

| 1335-1250 | C-N | Aromatic Amine Stretch | [4] |

| ~500-600 | C-I | Carbon-Iodine Stretch | General IR Tables |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula and offering structural clues. Using Electron Ionization (EI), the molecular ion peak is expected to be the most critical signal.

Predicted Mass Spectrum Features

-

Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z ≈ 221 . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (3) will have an odd nominal molecular weight.[6]

-

Isotope Peak (M+1): An M+1 peak will be present due to the natural abundance of ¹³C.[7]

-

Key Fragments: Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. A significant fragment may be observed at m/z ≈ 94 , corresponding to the loss of an iodine radical ([M-I]⁺).

Experimental Protocols: A Practical Guide

As a Senior Application Scientist, I emphasize that robust, well-documented methodology is paramount. The following protocols are designed to be self-validating systems for characterizing this compound or similar new chemical entities.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the initial physical and spectroscopic characterization of a new solid compound like this compound.

Caption: General workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point provides a quick, reliable indication of purity. Pure crystalline compounds exhibit a sharp melting range (typically <1°C), whereas impurities cause depression and broadening of the range. The capillary method is a standard pharmacopeial technique.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A coarse sample will lead to inefficient heat transfer and an inaccurate, broad melting range.

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample. A sample height of 2-3 mm is optimal. Pack the sample firmly by tapping the bottom of the capillary on a hard surface or by dropping it down a long glass tube.

-

Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional but Recommended): Perform a rapid initial scan (e.g., 10-15 °C/min) to determine the approximate melting temperature. This saves significant time.

-

Definitive Scan: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate (e.g., 1-2 °C/min) starting about 10 °C below the expected melting point. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring accuracy.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.

Protocol: Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter for drug delivery and biological testing. The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution is truly saturated. Starting with a polar aprotic solvent like DMSO is logical for a polar heterocyclic compound.

References

- 1. This compound 97 1445-39-2 [sigmaaldrich.com]

- 2. This compound | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. m.youtube.com [m.youtube.com]

2-Amino-5-iodopyrimidine: A Core Scaffold for Modern Drug Discovery

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Abstract: 2-Amino-5-iodopyrimidine is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique structural arrangement, featuring a hydrogen-bond-donating amino group and a versatile iodine atom, makes it a highly sought-after scaffold, particularly in the development of targeted therapies like kinase inhibitors. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and critical role in drug discovery, offering field-proven insights for researchers and developers.

Introduction to a Privileged Scaffold

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, this heterocycle is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[2][3] The 2-aminopyrimidine motif, in particular, has seen a dramatic rise in prominence with the success of targeted cancer therapies.[2]

This compound (CAS No. 1445-39-2) emerges as a strategically functionalized derivative. Its structure is deceptively simple, yet it offers chemists a pre-packaged solution to common challenges in drug design. The 2-amino group provides a crucial interaction point for enzyme active sites, while the 5-iodo substituent acts as a stable, yet reactive, handle for introducing molecular complexity through modern cross-coupling chemistry. Understanding the distinct roles of these functionalities is key to leveraging this molecule's full potential.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is the foundation of all successful development. These characteristics dictate solubility, reactivity, storage conditions, and formulation strategies.

Chemical Identifiers

-

IUPAC Name: 5-iodopyrimidin-2-amine

-

CAS Number: 1445-39-2

-

Molecular Formula: C₄H₄IN₃

-

SMILES: IC1=CN=C(N)N=C1

Core Properties

The essential physicochemical data for this compound are summarized below. This data is aggregated from leading chemical suppliers and databases, ensuring a reliable reference for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 221.00 g/mol | |

| Appearance | Cream to pale orange powder or flakes | Thermo Fisher Scientific |

| Melting Point | 218-227 °C | [4][5] |

| Purity | ≥96-97% (Typical) | [4][5] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | |

| logP | 0.6634 |

Note: Exact values, especially for melting point and appearance, may vary slightly between suppliers and batches.

Synthesis and Purification

The reliable synthesis of this compound is critical for its application. The most common approach is the direct electrophilic iodination of the parent 2-aminopyrimidine. The pyrimidine ring is electron-deficient, but the 2-amino group is strongly activating, directing electrophilic substitution to the C5 position.

Synthetic Rationale

Direct iodination requires an electrophilic iodine source ("I+"). While molecular iodine (I₂) itself is not highly electrophilic, its reactivity can be significantly enhanced by using an oxidizing agent or a Lewis acid catalyst. Reagents like N-Iodosuccinimide (NIS) are frequently used for their reliability and milder reaction conditions compared to harsher methods.[6][7] The use of NIS in the presence of an acid catalyst provides a potent electrophile capable of efficient iodination.[7]

Detailed Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is a representative, self-validating method based on established chemical principles for the iodination of activated heterocycles.[8]

Step 1: Reaction Setup

-

To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add N-Iodosuccinimide (1.1-1.2 eq).

-

Causality: Acetonitrile is a common polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction. A slight excess of NIS ensures complete consumption of the starting material.

Step 2: Initiation and Reaction

-

Stir the mixture vigorously at room temperature. For less reactive substrates or to increase the reaction rate, catalytic amounts of an acid like p-toluenesulfonic acid can be added.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

Step 3: Work-up and Quenching

-

Once the reaction is complete, pour the mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

-

Causality: This step quenches any unreacted NIS and elemental iodine, preventing their interference in the subsequent extraction and purification steps.

Step 4: Extraction

-

Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Step 5: Purification

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its bifunctional nature, which medicinal chemists exploit to build complex molecules with high specificity for their biological targets.

The 2-Amino Group: A Key Hinge Binder in Kinases

Protein kinases are one of the most important families of drug targets, especially in oncology.[9][10] Kinase inhibitors are designed to block the ATP-binding site, preventing the enzyme from functioning. The 2-aminopyrimidine scaffold is a superb "hinge-binder".[11] The nitrogen atoms of the pyrimidine ring and the exocyclic amino group form critical hydrogen bonds with the backbone of the "hinge region" of the kinase active site, mimicking the natural binding of adenine in ATP.[12] This interaction is a cornerstone of the inhibitory activity for a multitude of approved drugs.[2][11]

The 5-Iodo Group: A Versatile Handle for Cross-Coupling

While the 2-amino group anchors the molecule to the target, the 5-iodo group serves as the primary point for diversification. Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (e.g., an arylboronic acid). This is a robust and widely used method to append new aryl or heteroaryl groups, enabling chemists to explore the "solvent-front" region of the kinase active site to enhance potency and selectivity.

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of various amine-containing side chains. This is crucial for tuning the molecule's physical properties, such as solubility, and for establishing additional interactions with the target protein.

The stability of the C-I bond is ideal; it is unreactive under many conditions but readily participates in palladium catalysis, making it a perfect functional handle for late-stage diversification in a drug discovery program.

Application Logic: From Scaffold to Kinase Inhibitor

The strategic utility of this compound is in its role as a central scaffold from which diverse libraries of potential inhibitors can be built. The following diagram illustrates this logical relationship.

Safety and Handling

As with any laboratory chemical, proper handling and storage of this compound are essential for safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.

Signal Word: Danger

Recommended Storage and Handling

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light.

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for modern drug discovery. Its structure elegantly combines the potent hinge-binding capability of the 2-aminopyrimidine scaffold with the synthetic versatility of an aryl iodide. This combination provides a robust and efficient platform for the synthesis of diverse compound libraries targeting critical enzyme families like protein kinases. For researchers and drug development professionals, a deep understanding of this molecule's properties, synthesis, and reactivity is essential for accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

- 1. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 9. news-medical.net [news-medical.net]

- 10. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]

- 11. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-iodopyrimidine from 2-Aminopyrimidine

Foreword: The Strategic Importance of 2-Amino-5-iodopyrimidine

In the landscape of modern drug discovery and development, the pyrimidine scaffold is a cornerstone. Its derivatives are integral to a vast array of therapeutics, including anti-infectives, anticancer agents, and treatments for neurological disorders.[1] Among these, this compound stands out as a particularly valuable synthetic intermediate. The iodine atom at the 5-position serves as a versatile functional handle, enabling a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. This guide provides an in-depth, field-proven perspective on the synthesis of this key building block from its readily available precursor, 2-aminopyrimidine, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Mechanistic Rationale: The Chemistry of Pyrimidine Iodination

The direct electrophilic substitution on an unactivated pyrimidine ring is a challenging endeavor. The presence of two electronegative nitrogen atoms renders the ring electron-deficient, thus deactivating it towards attack by electrophiles.[2][3] However, the synthetic utility of 2-aminopyrimidine lies in the powerful activating effect of the amino group at the C2 position.

The Role of the Amino Group

The amino group is a potent activating, ortho-, para-director in electrophilic aromatic substitution. Through resonance, it donates electron density into the pyrimidine ring, partially offsetting the inductive withdrawal of the ring nitrogens. This donation preferentially increases the electron density at the C5 position (para to the amino group), making it the most nucleophilic and, therefore, the primary site for electrophilic attack.

Generation of the Electrophilic Iodonium Ion (I+)

The core of the reaction is the generation of a potent electrophile, the iodonium ion (I⁺), or a polarized iodine-containing species that behaves as such. Direct reaction with molecular iodine (I₂) is generally too slow for electron-deficient systems. Therefore, an activating agent is required. Common strategies include:

-

Oxidizing Agents: Reagents like periodic acid (HIO₄) or hydrogen peroxide (H₂O₂) can oxidize I₂ to a more electrophilic species.

-

Lewis Acids/Silver Salts: Catalysts such as silver nitrate (AgNO₃) can coordinate with the iodinating agent, polarizing the I-X bond and enhancing its electrophilicity.[4]

-

N-Iodosuccinimide (NIS): A convenient and widely used source of electrophilic iodine. The I-N bond is polarized, making the iodine atom susceptible to nucleophilic attack by the activated pyrimidine ring. NIS offers advantages of milder reaction conditions and improved safety and handling.[5][6]

The general mechanism for the electrophilic iodination is depicted below.

Caption: General mechanism of electrophilic iodination.

Field-Validated Synthetic Protocols

The following protocols represent reliable and reproducible methods for the synthesis of this compound. The choice of method may depend on available reagents, scale, and desired purity profile.

Protocol A: Iodination via In Situ Generated Electrophile (I₂/HIO₄)

This classic method utilizes molecular iodine in the presence of a strong oxidizing agent, periodic acid, in an acidic medium. This combination generates a highly reactive iodinating species capable of substituting the activated pyrimidine ring.[7]

Caption: Experimental workflow for Protocol A.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, charge 2-aminopyrimidine (1.0 eq.).

-

Dissolution: Add glacial acetic acid as the solvent (approx. 25 mL per gram of starting material). Stir until all solids are dissolved.

-

Reagent Addition: To the solution, add elemental iodine (0.43 eq.) followed by a solution of periodic acid (HIO₄, 0.15 eq.) and a catalytic amount of concentrated sulfuric acid in water.

-

Heating: Heat the reaction mixture to 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water.

-

Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic brown color of iodine disappears, indicating that all unreacted iodine has been quenched.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove residual acids and salts. Dry the solid under vacuum to yield the final product.

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 2-Aminopyrimidine | 1.0 | Starting Material | Ensure high purity |

| Elemental Iodine (I₂) | 0.43 | Iodine Source | Solid, handle in fume hood |

| Periodic Acid (HIO₄) | 0.15 | Oxidizing Agent | Activates iodine |

| Sulfuric Acid (H₂SO₄) | Catalytic | Acid Catalyst | Highly corrosive |

| Glacial Acetic Acid | Solvent | Reaction Medium | Corrosive, use in fume hood |

| Sodium Thiosulfate | Excess | Quenching Agent | Neutralizes excess I₂ |

Protocol B: Iodination using N-Iodosuccinimide (NIS)

This method employs a pre-activated source of electrophilic iodine, N-Iodosuccinimide (NIS), which often allows for milder reaction conditions and simpler work-up procedures. It is a preferred method in modern synthesis for its reliability and selectivity.[5][8]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-aminopyrimidine (1.0 eq.).

-

Dissolution: Dissolve the starting material in a suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (ACN).

-

Reagent Addition: Add N-Iodosuccinimide (1.05 - 1.2 eq.) portion-wise to the stirred solution at room temperature. The reaction is often slightly exothermic.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., to 40°C) can be applied.

-

Work-up: Upon completion, dilute the reaction mixture with DCM.

-

Washing: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by saturated aqueous sodium bicarbonate (to remove succinimide byproduct), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the pure product.

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 2-Aminopyrimidine | 1.0 | Starting Material | Ensure high purity |

| N-Iodosuccinimide (NIS) | 1.05 - 1.2 | Iodinating Agent | Light and moisture sensitive |

| Dichloromethane (DCM) | Solvent | Reaction Medium | Volatile, use in fume hood |

| Sodium Thiosulfate | Excess | Quenching Agent | Removes residual iodine/NIS |

| Sodium Bicarbonate | Excess | Wash | Removes succinimide |

Product Characterization and Quality Control

Confirmation of the product's identity and purity is paramount. The following data provides a reference for quality control analysis.

| Property | Value | Source |

| CAS Number | 1445-39-2 | [9][10] |

| Molecular Formula | C₄H₄IN₃ | [9][11] |

| Molecular Weight | 221.00 g/mol | [9][10] |

| Appearance | Cream to pale orange powder or flakes | [11] |

| Melting Point | 218-227 °C | [10][11] |

| Purity (Typical) | ≥96.0% (HPLC/Titration) | [11] |

Safety, Handling, and Waste Disposal

A rigorous adherence to safety protocols is non-negotiable. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

Hazard Identification

-

N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12][13][14] Handle in a fume hood, avoiding dust generation.[12][15]

-

Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation.

-

Glacial Acetic Acid / Sulfuric Acid: Highly corrosive. Cause severe skin burns and eye damage. Work must be conducted in a chemical fume hood.

-

2-Aminopyrimidine: May be harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13][15]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[13][16]

-

Respiratory Protection: In case of inadequate ventilation or handling of fine powders, use a full-face respirator with appropriate cartridges.[13]

Handling and Storage

-

All manipulations should be performed in a well-ventilated chemical fume hood.[13][15]

-

NIS is light and moisture sensitive and should be stored under an inert gas in a cool, dark place (2-8 °C).[14][15]

-

Avoid contact with skin, eyes, and clothing.[15] Always wash hands thoroughly after handling.[12]

Waste Disposal

-

Aqueous waste containing residual iodine should be quenched with sodium thiosulfate before neutralization and disposal according to local regulations.

-

Organic waste containing halogenated compounds must be collected in a designated, labeled container for hazardous waste disposal.

Conclusion

The synthesis of this compound from 2-aminopyrimidine is a fundamental transformation for chemists in the pharmaceutical and agrochemical industries. The methods detailed in this guide, particularly the use of N-Iodosuccinimide, provide a reliable and scalable pathway to this critical building block. By understanding the underlying reaction mechanism, adhering strictly to the experimental protocols, and prioritizing safety, researchers can confidently and efficiently produce high-quality this compound, unlocking its potential for the development of novel and complex bioactive molecules.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calibrechem.com [calibrechem.com]

- 6. What are the chemical reactions involved in N-Iodosuccinimide?_Chemicalbook [chemicalbook.com]

- 7. This compound | 1445-39-2 [amp.chemicalbook.com]

- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 9. This compound | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 97 1445-39-2 [sigmaaldrich.com]

- 11. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

- 14. leap.epa.ie [leap.epa.ie]

- 15. synquestlabs.com [synquestlabs.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Spectral Analysis of 2-Amino-5-iodopyrimidine

Disclaimer: This document provides a detailed predictive analysis of the spectral characteristics of 2-Amino-5-iodopyrimidine. While specific experimental spectra for this compound are not publicly available, this guide has been constructed based on established spectroscopic principles and data from structurally analogous molecules. The presented data should be considered illustrative and requires experimental verification for absolute accuracy.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrimidine, a core component of nucleic acids, it serves as a versatile building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. The presence of an amino group and an iodine atom at strategic positions on the pyrimidine ring offers unique opportunities for chemical modification and biological interaction.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide provides an in-depth analysis of the expected spectral data for this compound, offering researchers a robust framework for its characterization.

Molecular Structure and Key Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

-

Chemical Name: 5-iodopyrimidin-2-amine

-

CAS Number: 1445-39-2[1]

-

Molecular Formula: C₄H₄IN₃[1]

-

Molecular Weight: 221.00 g/mol [1]

The diagram below illustrates the structure of this compound with a numbering system for referencing specific atoms in the subsequent spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two for the aromatic protons on the pyrimidine ring and one for the amino group protons.

-

Causality of Signal Positions: The pyrimidine ring is an electron-deficient system, which generally results in its protons being deshielded and appearing at a higher chemical shift (downfield). The iodine atom at the C5 position is expected to have a significant influence on the chemical shifts of the adjacent protons (H4 and H6) due to its electronegativity and magnetic anisotropy. The amino group protons are exchangeable and their signal can be broad.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4, H6 | 8.0 - 8.5 | Singlet (s) | 2H |

| -NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | 2H |

-

Expert Interpretation: The two protons on the pyrimidine ring, H4 and H6, are chemically equivalent in the unsubstituted 2-aminopyrimidine, appearing as a single signal. However, the introduction of the iodo group at C5 makes them distinct. Due to the symmetry of the substitution pattern, they are expected to appear as a single, sharp singlet. The amino protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans for good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display three signals for the four carbon atoms in the molecule, as C4 and C6 are chemically equivalent.

-

Causality of Signal Positions: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atom bonded to the iodine (C5) is expected to be significantly shielded (appear at a lower chemical shift) due to the "heavy atom effect." The carbon atom attached to the two nitrogen atoms of the amino group (C2) will be deshielded and appear at the highest chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C4, C6 | 155 - 160 |

| C5 | 80 - 90 |

-

Expert Interpretation: The signal for C2 is expected to be the most downfield due to its attachment to three electronegative nitrogen atoms (two from the ring and one from the amino group). The equivalent C4 and C6 carbons will appear at a slightly lower chemical shift. The most characteristic signal is that of C5, which is directly bonded to the iodine atom. The heavy iodine atom induces a significant upfield shift, a well-documented phenomenon.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set a relaxation delay of 2-5 seconds to ensure quantitative signals for all carbons, including quaternary ones.

-

Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve a good signal-to-noise ratio, as ¹³C is a low-abundance isotope.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Causality of Absorption Bands: The absorption of infrared radiation excites molecular vibrations such as stretching and bending of bonds. The frequency of these vibrations depends on the bond strength and the masses of the atoms involved.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3200 - 3100 | C-H Aromatic Stretch | Pyrimidine Ring |

| 1650 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=N and C=C Ring Stretching | Pyrimidine Ring |

| 1250 - 1000 | C-N Stretch | Aryl-Amine |

| Below 600 | C-I Stretch | Iodo-Aromatic |

-

Expert Interpretation: The most prominent features in the IR spectrum will be the sharp peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amino group. The presence of two distinct peaks in this region is a strong indicator of a -NH₂ group. The bending vibration of this group is expected around 1650-1600 cm⁻¹. The pyrimidine ring itself will give rise to a series of complex absorptions in the 1600-1450 cm⁻¹ region due to C=N and C=C stretching vibrations. A key, though potentially weak, signal to look for would be the C-I stretch, which is expected to appear in the low-frequency region (below 600 cm⁻¹).

Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

-

Causality of Fragmentation: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺˙). This molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals. The fragmentation pattern is determined by the relative stability of the resulting ions and radicals.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure/Fragment |

| 221 | [C₄H₄IN₃]⁺˙ (Molecular Ion, M⁺˙) |

| 127 | [I]⁺ |

| 94 | [M - I]⁺ |

| 67 | [C₃H₃N₂]⁺ (from loss of HCN from [M - I]⁺) |

-

Expert Interpretation: The mass spectrum should show a clear molecular ion peak at m/z 221, corresponding to the molecular weight of this compound. Due to the presence of iodine, a very characteristic fragmentation would be the cleavage of the C-I bond. This can lead to a prominent peak at m/z 127, corresponding to the iodine cation (I⁺), and a peak at m/z 94, corresponding to the 2-aminopyrimidine radical cation ([M - I]⁺). Further fragmentation of the m/z 94 ion could occur through the loss of hydrogen cyanide (HCN, 27 Da), a common fragmentation pathway for nitrogen-containing heterocyclic rings, leading to a fragment at m/z 67.

Experimental Protocol: Acquiring an EI-MS Spectrum

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Set the electron energy to 70 eV (standard for EI).

-

Scan a mass range of m/z 40-300.

-

The ion source temperature should be optimized to ensure sample volatilization without thermal decomposition.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed m/z values with the predicted fragmentation pattern.

Workflow and Safety

Integrated Characterization Workflow

The comprehensive characterization of this compound should follow a logical workflow to ensure all necessary data is collected for unambiguous identification.

Caption: A typical workflow for the synthesis and spectroscopic characterization of a new compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

-

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-iodopyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. From reaction chemistry and purification to formulation and bioavailability, understanding and quantifying solubility is paramount. This in-depth technical guide focuses on 2-Amino-5-iodopyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for equilibrium solubility determination, and discuss the analytical methodologies for accurate quantification. This document is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process development and formulation science.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an API like this compound, its solubility profile in various organic solvents dictates several key aspects of its development lifecycle:

-

Process Chemistry: The choice of solvent for synthesis and purification is directly governed by the solubility of the API and its intermediates. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal for crystallization-based purification.

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating liquid dosage forms, such as injectables or oral solutions. For solid dosage forms, dissolution rate, which is influenced by solubility, is a critical factor for bioavailability.[1][2]

-

Preclinical Studies: In early-stage in vitro and in vivo studies, compounds are often dissolved in organic solvents like dimethyl sulfoxide (DMSO) before being diluted in aqueous media. Poor solubility can lead to precipitation and inaccurate results.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₄IN₃ | --INVALID-LINK-- |

| Molecular Weight | 221.00 g/mol | --INVALID-LINK-- |

| Melting Point | 218-223 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| SMILES String | Nc1ncc(I)cn1 | --INVALID-LINK-- |

The presence of the amino group and the nitrogen atoms in the pyrimidine ring suggests that this compound can act as both a hydrogen bond donor and acceptor. This characteristic points towards a higher affinity for polar solvents. Conversely, the iodine atom and the aromatic ring contribute to its lipophilicity, suggesting some solubility in less polar environments.

Based on the general solubility trends of similar pyrimidine derivatives, we can anticipate the following hierarchy of solubility for this compound in common organic solvents:

-

High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be excellent solvents due to their ability to engage in strong dipole-dipole interactions and accept hydrogen bonds.

-

Moderate Solubility: Polar protic solvents such as Methanol and Ethanol should also be effective, facilitated by hydrogen bonding with the amino group.

-

Low to Negligible Solubility: Nonpolar solvents like Hexane and Toluene are expected to be poor solvents for this compound due to the significant mismatch in polarity.

A study on the solubility of a related compound, 2-amino-4-chloro-6-methoxypyrimidine, in various organic solvents demonstrated the highest mole fraction solubility in DMF, followed by dioxane and acetone.[3] This provides further evidence for the probable high solubility of this compound in polar aprotic solvents.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2][4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran, Ethyl Acetate, Toluene, Hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Experimental Workflow

Figure 1: Experimental workflow for the determination of equilibrium solubility.

Detailed Methodology

-

Preparation of Slurries:

-

To a series of labeled vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume (e.g., 1-2 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a suitable agitation speed (e.g., 150-200 rpm).

-

Allow the slurries to equilibrate for a sufficient period. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, up to 72 hours may be necessary. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is crucial to prevent undissolved microparticles from artificially inflating the measured solubility.

-

-

Quantification by HPLC-UV:

-

Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

HPLC-UV Method for Quantification

A reversed-phase HPLC method is generally suitable for the analysis of pyrimidine derivatives.[5] The following is a starting point for method development:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound. The wavelength of maximum absorbance (λmax) should be used for quantification.

-

Injection Volume: 10 µL

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the diluted samples.

-

Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line, which will be used to calculate the concentration of the unknown samples.

Data Interpretation and Application

The solubility data, typically expressed in mg/mL or mol/L, provides a quantitative measure of the affinity of this compound for each solvent. This information can be used to:

-

Select appropriate solvents for chemical reactions and purifications.

-

Guide the development of formulations. For instance, if a high concentration is required for a liquid formulation, a solvent with high solubilizing power should be chosen.

-

Troubleshoot issues related to compound precipitation in biological assays.

Safety Considerations

This compound is a chemical substance that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

References

A Comprehensive Technical Guide to the Melting Point of 2-Amino-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the melting point of 2-Amino-5-iodopyrimidine (CAS No. 1445-39-2), a critical physical parameter for its application in research and pharmaceutical development. The document outlines the theoretical basis for melting point determination, presents experimentally observed values from reputable sources, and details a rigorous protocol for its accurate measurement. Furthermore, this guide explores the intrinsic and extrinsic factors that can influence the melting point of this compound and discusses the significance of this characteristic in the broader context of material science and drug discovery.

Introduction: The Significance of a Sharp Melting Point

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a common scaffold in the design of novel therapeutic agents. The melting point of an organic compound is a fundamental physical property that provides a primary indication of its purity. For a crystalline solid, the melting point is the temperature at which it transitions from the solid to the liquid phase. A sharp and well-defined melting point range is indicative of a high degree of purity, whereas a broad melting range typically suggests the presence of impurities.

In the context of drug development, a precise understanding of the melting point is crucial for:

-

Quality Control: Ensuring batch-to-batch consistency of synthesized active pharmaceutical ingredients (APIs).

-

Polymorph Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points.

-

Formulation Development: The melting point influences solubility and dissolution rates, which are critical parameters for bioavailability.

-

Chemical Identification: As a preliminary method for identifying a synthesized compound.

Experimentally Determined Melting Point of this compound

Multiple reputable chemical suppliers have experimentally determined the melting point of this compound. The reported values are summarized in the table below.

| Supplier | Melting Point Range (°C) | Purity Specification |

| Thermo Scientific Chemicals | 218.0 - 227.0 | ≥96.0% (HPLC) |

| Sigma-Aldrich | 218 - 223 | 97% |

The slight variation in the reported ranges can be attributed to differences in the analytical methods used and the purity of the samples tested. The upper end of the range from Thermo Scientific Chemicals is slightly higher, which could be due to a different crystalline form or the presence of minor, high-melting impurities.[1][2]

Methodology for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible melting point data for this compound, a standardized protocol should be followed. The capillary melting point method is the most common and accessible technique.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine, powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

-

Measurement:

-

Set the apparatus to a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has melted (the upper end of the melting range).

-

-

Data Validation and Reporting:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Report the melting point as a range from the initial to the final melting temperature.

-

The reported melting point should be accompanied by the purity of the sample, as determined by an orthogonal analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination process.

Caption: Workflow for Capillary Melting Point Determination.

Factors Influencing the Melting Point

The observed melting point of this compound can be influenced by several factors, both intrinsic to the molecule and extrinsic to the measurement conditions.

Intrinsic Factors

-

Purity: As previously discussed, impurities depress and broaden the melting point range. This is a colligative property, and the extent of the depression is proportional to the concentration of the impurity.

-

Polymorphism: The existence of different crystal lattice arrangements (polymorphs) can lead to different melting points. Each polymorph will have a unique melting point, and the presence of multiple polymorphs will result in complex melting behavior.

-

Molecular Structure: The presence of the amino group allows for hydrogen bonding, which contributes to a higher melting point compared to non-hydrogen bonding analogues. The iodine atom adds significant molecular weight, further increasing the van der Waals forces and contributing to a higher melting point.

Extrinsic Factors

-

Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting point range, as the sample and the thermometer will not be in thermal equilibrium.

-

Sample Packing: A loosely packed sample in the capillary tube can lead to inefficient heat transfer and a broader melting range.

-

Thermometer Calibration: An uncalibrated thermometer will lead to inaccurate temperature readings.

Conclusion: A Critical Parameter for Quality and Discovery

The melting point of this compound, consistently observed in the range of 218-227 °C, is a fundamental characteristic that underpins its use in research and drug development.[1][2] An accurately determined and sharp melting point is a primary indicator of the purity and identity of this key synthetic intermediate. For scientists and researchers, a thorough understanding of the methodologies for its determination and the factors that can influence it is essential for ensuring the quality and integrity of their work. This technical guide provides the foundational knowledge and practical protocols to confidently assess this critical physical property.

References

The Strategic Utility of 5-Iodopyrimidin-2-amine: A Technical Guide for Advanced Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the 2-Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents. Its prevalence stems from its ability to engage in a multitude of biological interactions, including hydrogen bonding and aromatic stacking, making it a privileged scaffold in drug design.[1][2] Among its many derivatives, 2-aminopyrimidine stands out as a critical pharmacophore, particularly in the realm of kinase inhibitors, where it often serves as a bioisosteric replacement for the adenine core of ATP.[3][4] This guide focuses on a particularly valuable derivative: 5-iodopyrimidin-2-amine (IUPAC name), a versatile building block whose strategic iodine substituent unlocks a vast chemical space for the synthesis of complex, biologically active molecules. We will delve into its synthesis, reactivity in pivotal cross-coupling reactions, and its application in the development of targeted therapeutics, providing both theoretical grounding and practical, field-proven insights.

Nomenclature and Physicochemical Properties

Correctly identifying and characterizing a key starting material is the foundation of any successful synthetic campaign. This section provides the essential identifiers and properties for 5-iodopyrimidin-2-amine.

IUPAC Name and Chemical Identifiers

The formal IUPAC name for the compound commonly known as 2-amino-5-iodopyrimidine is 5-iodopyrimidin-2-amine . For clarity and cross-referencing in literature and databases, it is crucial to be familiar with its various identifiers.

| Identifier | Value | Source |

| IUPAC Name | 5-iodopyrimidin-2-amine | PubChem[1] |

| CAS Number | 1445-39-2 | ChemicalBook[5] |

| Molecular Formula | C₄H₄IN₃ | PubChem[1] |

| Molecular Weight | 221.00 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C=NC(=N1)N)I | PubChem[1] |

| InChIKey | HAFKCGZQRIIADX-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Characteristics

The physical properties of 5-iodopyrimidin-2-amine are critical for handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Cream to pale orange powder or flakes | Thermo Fisher Scientific[2] |

| Melting Point | 218-223 °C | Sigma-Aldrich[6] |

| Solubility | Soluble in polar organic solvents | CymitQuimica[7] |

Synthesis of 5-Iodopyrimidin-2-amine: A Practical Protocol